molecular formula C16H10ClF3N2O2S B2779295 2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile CAS No. 882255-86-9

2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Cat. No. B2779295
M. Wt: 386.77
InChI Key: DZGAATXEMSAFKX-XNTDXEJSSA-N
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Description

“2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile” is a complex organic compound. It contains a sulfonyl group attached to a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group attached to an amino group. The presence of the nitrile group indicates that this compound may have undergone a cyano substitution reaction.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the sulfonyl group, the introduction of the chloro and trifluoromethyl groups to the phenyl rings, and the attachment of the amino group. The exact synthesis pathway would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chloro, trifluoromethyl, amino, and nitrile groups would all contribute to the overall structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group might make the compound more reactive towards nucleophiles, while the presence of the nitrile group could make it more susceptible to reactions with electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and nitrile groups could affect its polarity, solubility, and boiling and melting points.


Scientific Research Applications

Nonpeptidic Inhibitors of Human Leukocyte Elastase

One application is in the design of nonpeptidic inhibitors of human leukocyte elastase (HLE), which are potent intratracheal inhibitors in a model of HLE-induced lung damage in hamsters. A study found that the best substituent for intratracheal activity in this context was [4-[N-[(4-chlorophenyl)sulfonyl]-carbamoyl]phenyl]sulfonyl (Bernstein et al., 1995).

Synthesis of Benzothiazepines

Another application involves the synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore. The study achieved moderate yields of these compounds by condensing 2-aminothiophenol with chalcones in toluene, demonstrating the versatility of the compound in organic synthesis (Karale et al., 2011).

Potential GABA B Receptor Antagonists

The compound also plays a role in synthesizing potential GABA B receptor antagonists, as evidenced by a study focusing on the synthesis of related chlorinated acids. These acids were found to be weak specific antagonists of GABA at the GABAB receptor (Abbenante et al., 1997).

Fluorinated Polyimides

In the field of materials science, this compound has been utilized in the synthesis of organosoluble and light-colored fluorinated polyimides, which have applications in high-performance materials due to their excellent thermal stability and mechanical properties (Yang et al., 2005).

Antimicrobial Pyrazolopyrimidines

The compound also finds use in the synthesis and antimicrobial evaluation of novel pyrazolopyrimidine derivatives. Some of these derivatives have shown activity exceeding that of reference drugs, highlighting their potential in antimicrobial research (Alsaedi et al., 2019).

Safety And Hazards

As with any chemical compound, handling “2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.


properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-12-4-6-14(7-5-12)25(23,24)15(9-21)10-22-13-3-1-2-11(8-13)16(18,19)20/h1-8,10,22H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGAATXEMSAFKX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

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